molecular formula C9H14N2O3 B13505429 Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13505429
M. Wt: 198.22 g/mol
InChI Key: RVXYUSYITKKKNO-UHFFFAOYSA-N
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Description

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a sec-butyl group at position 5 and an ethyl ester at position 2. The 1,2,4-oxadiazole scaffold is notable for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 5-butan-2-yl-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-6(3)8-10-7(11-14-8)9(12)13-5-2/h6H,4-5H2,1-3H3

InChI Key

RVXYUSYITKKKNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NO1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate

General Synthetic Strategy

The common approach to synthesizing 1,2,4-oxadiazole derivatives involves the cyclization of amidoximes with carboxylic acid derivatives or their equivalents. For this compound, the key steps are:

  • Formation of an amidoxime intermediate bearing the sec-butyl substituent at the 5-position.
  • Cyclization with an ethyl ester or equivalent carboxyl derivative to form the 1,2,4-oxadiazole ring.

This approach is supported by patent literature and academic research that describe the preparation of 3,5-disubstituted 1,2,4-oxadiazoles via condensation and cyclization reactions under mild to moderate conditions.

Specific Methods and Conditions

Amidoxime Route with Carbonyldiimidazole (CDI) Activation

A one-pot synthesis method reported for 1,2,4-oxadiazoles involves the use of amidoximes and CDI as a coupling reagent in dimethylformamide (DMF) solvent. The process includes:

  • Reacting the amidoxime derivative (bearing the sec-butyl group) with CDI at room temperature for 30 minutes.
  • Heating the mixture at 120 °C for 4 hours to promote cyclization forming the oxadiazole ring.

This method yields high purity products and avoids harsh reagents, making it suitable for scale-up synthesis.

Cyclization via Acylation and Dehydration

Another patented method involves:

  • Preparation of monoalkyl oxalate hydrazide by reaction of dialkyl oxalate with hydrazine hydrate.
  • Acylation of the hydrazide with fatty acid anhydride (sec-butyl substituted acid anhydride).
  • Dehydration and ring closure to form the 5-alkyl-1,2,4-oxadiazole-3-carboxylate ester.

This method avoids highly toxic reagents and provides a high yield, safe, and industrially scalable route.

Photoredox Catalysis

Recent research has demonstrated the use of photoredox catalysis for synthesizing 2,5-disubstituted oxadiazoles by cyclization of aldehydes and hypervalent iodine reagents under visible light irradiation. While this method has been applied mostly to 1,3,4-oxadiazoles, it highlights the potential for mild, catalyst-driven synthesis with moderate to high yields (48–89%).

Large Scale Synthesis Considerations

For large-scale synthesis, methods that avoid expensive or toxic reagents, harsh deprotection steps, and chromatographic purification are preferred. A disclosed process involves:

  • Using readily available starting materials.
  • Avoiding tert-butoxycarbonyl (BOC) protecting groups that require harsh acidic removal.
  • Employing mild reaction conditions to prevent decomposition.

This approach ensures safety, cost-effectiveness, and scalability for 1,2,4-oxadiazole carboxylate derivatives.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Amidoxime + CDI in DMF Amidoxime, CDI, DMF, 120 °C, 4 h Up to 91 High yield, mild conditions, scalable Requires DMF solvent, heating
Acylation of Hydrazide + Dehydration Dialkyl oxalate, hydrazine hydrate, acid anhydride, heat High (not specified) Avoids toxic reagents, industrial scale Multi-step, requires hydrazine
Photoredox Catalysis Aldehydes, hypervalent iodine, visible light 48–89 Mild, catalyst-driven, no metals needed Mostly for 1,3,4-oxadiazoles, limited data for 1,2,4-oxadiazoles
Large Scale Process without BOC Readily available acids and nitriles High Safe, scalable, no harsh deprotection Details limited, proprietary

Detailed Research Outcomes

  • The amidoxime route with CDI activation achieved a 91% yield for similar 1,2,4-oxadiazole derivatives with tert-butyl substituents, indicating potential for sec-butyl analogs.
  • The acylation and dehydration method provides a novel and high-yielding route for 5-alkyl substituted oxadiazoles, emphasizing safety and industrial applicability.
  • Photoredox catalysis offers a green synthetic alternative, though its application to this compound specifically remains to be explored.
  • Large scale methods focus on eliminating protecting groups that cause decomposition and avoiding toxic reagents, ensuring better yields and operational safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 5 of the oxadiazole ring significantly influences molecular weight, polarity, and reactivity. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate* sec-butyl C₉H₁₄N₂O₃ 198.22 (calculated) Not provided Hypothesized intermediate for drug synthesis
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate tert-butyl C₉H₁₄N₂O₃ 198.22 158154-63-3 High steric hindrance; used in crystallography studies
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate ethyl C₇H₁₀N₂O₃ 170.17 1245645-77-5 Lower molecular weight; higher solubility
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate chloromethyl C₆H₇ClN₂O₃ 190.59 1009620-97-6 Reactive intermediate; used in antimicrobial agents

Key Observations :

  • Steric Effects : The tert-butyl group (bulky) reduces reactivity in nucleophilic substitutions compared to sec-butyl or ethyl groups .
  • Polarity : Chloromethyl and ethyl substituents increase polarity, enhancing solubility in polar solvents .
  • Synthetic Utility : Chloromethyl derivatives are pivotal for further functionalization (e.g., nucleophilic displacement) .
Antimicrobial Activity

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate derivatives exhibit notable antimicrobial properties. For example:

  • Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate inhibits Candida albicans (fungi) and Staphylococcus aureus (bacteria) .
  • The chloromethyl group’s electrophilicity likely enhances covalent interactions with microbial targets .

In contrast, tert-butyl and ethyl analogs show reduced antimicrobial activity due to lower reactivity .

Biological Activity

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its synthesis, biological properties, and potential applications based on recent research findings.

The synthesis of this compound typically involves the cycloaddition of nitrile oxides to amidoximes. This method has been shown to yield high amounts of the desired compound with minimal toxic byproducts . The oxadiazole ring structure is crucial for its biological activity, providing stability and enhancing interactions with biological targets.

Biological Activities

The biological activities of this compound have been studied extensively. Below are some key areas of activity:

Antitumor Activity

Research has indicated that derivatives of the 1,2,4-oxadiazole class exhibit notable antitumor properties. A study evaluating various synthesized compounds showed that certain oxadiazoles demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, compounds with an IC50 value as low as 9.4 µM were identified as particularly potent .

Antiviral Properties

This compound has been explored for its antiviral potential. In vitro studies have shown that modifications in the oxadiazole structure can enhance antiviral efficacy against viruses such as EV-D68. Compounds derived from this class exhibited EC50 values in the micromolar range, indicating their potential as antiviral agents .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It inhibits 5-lipoxygenase activity, suggesting its potential use in treating inflammatory diseases. This mechanism is particularly relevant given the role of leukotrienes in inflammation.

The biological activity of this compound is attributed to its ability to interact with various biological receptors and enzymes:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival.
  • Antiviral Mechanism : Its antiviral activity is likely due to interference with viral replication processes or direct inhibition of viral proteins.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study 1 : A high-throughput screening assay identified this compound as a potent apoptosis inducer in cancer cell lines.
  • Study 2 : Structural modifications were shown to significantly enhance antiviral potency against enteroviruses, leading to a deeper understanding of structure-activity relationships (SARs) within this class .

Summary Table of Biological Activities

Activity TypeMechanism of ActionPotency (IC50/EC50)
AntitumorInduces apoptosis; disrupts signaling pathwaysIC50 ~ 9.4 µM
AntiviralInhibits viral replicationEC50 ~ Micromolar
Anti-inflammatoryInhibits 5-lipoxygenaseNot specified

Q & A

Basic: What are the established synthetic methodologies for Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate?

The synthesis typically involves cyclization reactions. For example, hydrazine derivatives react with chloro precursors (e.g., ethyl 5-chloro-oxadiazole carboxylates) in ethanol under reflux, using phosphorus pentachloride (PCl₅) to facilitate ring closure. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and yield .

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity via ¹H/¹³C spectra.
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ detection).
  • X-ray Crystallography: SHELXL refines crystal structures to determine bond angles and spatial arrangements .
  • Collision Cross-Section (CCS) Predictions: Computational tools (e.g., CCSD) align experimental and theoretical mass spectra .

Advanced: How can researchers optimize reaction conditions to improve synthesis yield?

ParameterOptimization StrategyImpact on Yield
Temperature 100–110°C for cyclization+20% efficiency
Catalyst 1.2 eq PCl₅Maximizes ring closure
Solvent Ethanol vs. acetonitrileReduces side reactions
Scale-Up Continuous flow reactors85% yield reported

Basic: What preliminary biological activities are reported for similar 1,2,4-oxadiazole derivatives?

  • Antimicrobial: Ethyl 5-(thiadiazol-5-yl) derivatives inhibit S. aureus (MIC: 8 µg/mL) via membrane disruption .
  • Anticancer: Analogous compounds induce apoptosis in HeLa cells by inhibiting topoisomerase II .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Assay Standardization: Follow CLSI guidelines for MIC determination.
  • Orthogonal Validation: Pair metabolic inhibition assays with time-kill curves.
  • Strain Selection: Use isogenic bacterial strains to minimize variability .

Basic: What safety protocols are critical for handling this compound?

  • GHS Hazards: H302 (oral toxicity), H315 (skin irritation), H335 (respiratory irritation) .
  • PPE: Nitrile gloves, safety goggles, and fume hoods mandatory.
  • First Aid: 15-minute eye rinsing for exposure; consult toxicology reports for delayed effects .

Advanced: Which computational methods predict physicochemical properties?

  • Density Functional Theory (DFT): Models electronic properties and reactivity.
  • SwissADME: Predicts logP (2.1) and bioavailability (%ABS: 65%).
  • Molecular Dynamics: Simulates solubility in aqueous buffers .

Advanced: How to design mechanistic studies for target interaction?

  • SPR Spectroscopy: Measures binding kinetics (e.g., Kd = 15 nM).
  • Molecular Docking: AutoDock Vina identifies binding pockets in proteases.
  • Mutagenesis: Validate by altering catalytic cysteine residues .

Basic: What are the best storage practices for stability?

  • Conditions: Airtight containers under argon at -20°C.
  • Monitoring: HPLC detects ester hydrolysis (retention time shifts ≥0.5 min indicate degradation) .

Advanced: How to establish structure-activity relationships (SAR)?

SubstituentActivity TrendKey Insight
5-(thiadiazol-5-yl) ↑ Antimicrobial potencyElectron-withdrawing groups enhance membrane penetration
5-(cyclopropyl) ↑ Anticancer activity (IC₅₀: 15 µM)Steric bulk improves target selectivity
3-carboxylate ↓ ToxicityEster hydrolysis reduces cellular damage

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